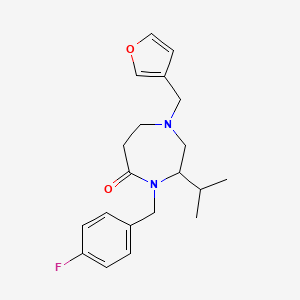
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one, also known as FBMFI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FBMFI is a diazepanone derivative that belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative properties.
Mecanismo De Acción
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron, leading to its inhibitory effects.
Biochemical and Physiological Effects:
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one has been shown to exhibit dose-dependent effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant effects. It has also been shown to affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, anxiety, and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one is a potent and selective GABA-A receptor modulator, making it a valuable tool for studying the role of GABA in the central nervous system. However, its use in lab experiments is limited by its low solubility in water and its tendency to form aggregates, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several potential future directions for research on 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one. One area of interest is the development of novel derivatives of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one's effects on other neurotransmitter systems and its potential for the treatment of other neurological disorders. Additionally, the use of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one in combination with other drugs for the treatment of epilepsy and anxiety disorders is an area of active research.
Métodos De Síntesis
The synthesis of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with 3-furylacrolein in the presence of potassium tert-butoxide. The resulting intermediate is then treated with isopropylmagnesium chloride and hydrochloric acid to yield 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one. The purity of the compound is ensured by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of epilepsy, anxiety disorders, and insomnia. 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one has also been studied for its potential use as a muscle relaxant and for its effects on memory and learning.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(furan-3-ylmethyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-15(2)19-13-22(11-17-8-10-25-14-17)9-7-20(24)23(19)12-16-3-5-18(21)6-4-16/h3-6,8,10,14-15,19H,7,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSROWLQPQYBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5304779.png)
![3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304785.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide](/img/structure/B5304791.png)
![{3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5304800.png)
![N-(3-acetylphenyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5304807.png)
![3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5304814.png)
![N-methyl-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-(2-quinoxalinylmethyl)acetamide](/img/structure/B5304822.png)
![2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5304827.png)
![2-chloro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5304835.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5304840.png)
![2-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5304853.png)
![ethyl 2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304856.png)
![3-(4-methoxyphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5304862.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5304888.png)